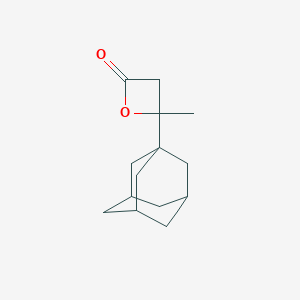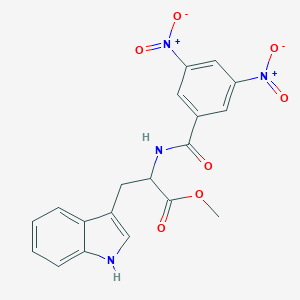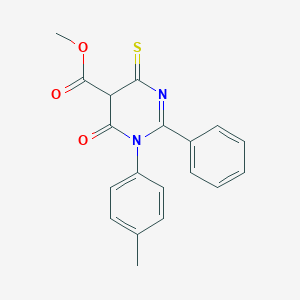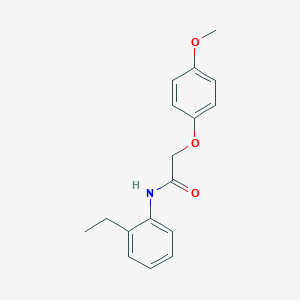
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl group substituted with an ethyl group at the 2-position and a methoxyphenoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: 2-ethylphenylamine and 4-methoxyphenol.
Reaction: The 2-ethylphenylamine is first reacted with chloroacetyl chloride to form N-(2-ethylphenyl)chloroacetamide.
Substitution: The N-(2-ethylphenyl)chloroacetamide is then reacted with 4-methoxyphenol in the presence of a base (such as sodium hydroxide) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(4-hydroxyphenoxy)-N-(2-ethylphenyl)acetamide.
Reduction: N-(2-ethylphenyl)-2-(4-methoxyphenoxy)ethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics or anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with protein function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethylphenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-methylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2-ethylphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility and interaction with biological targets.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTSCCXILTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
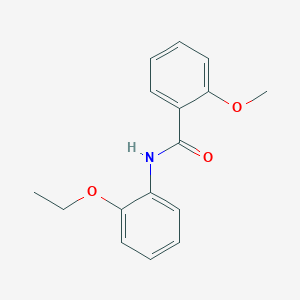
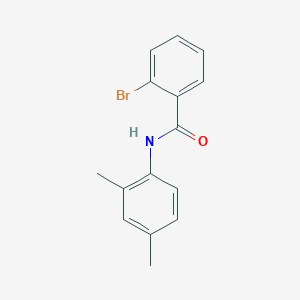
![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
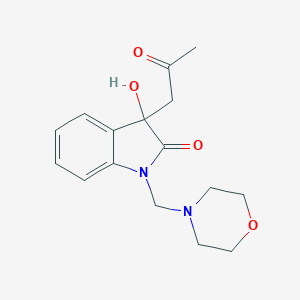
![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
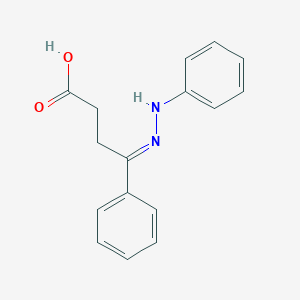
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
![2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE](/img/structure/B382083.png)
